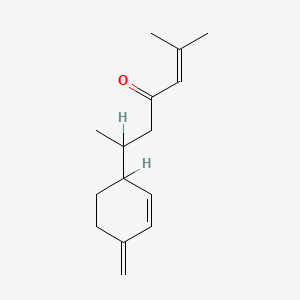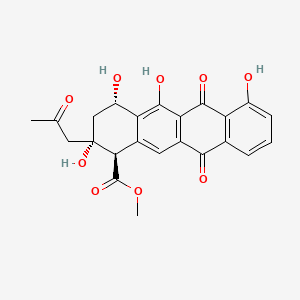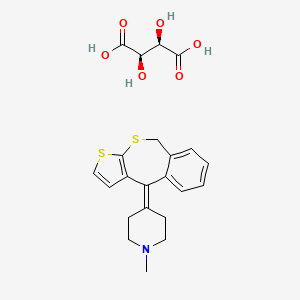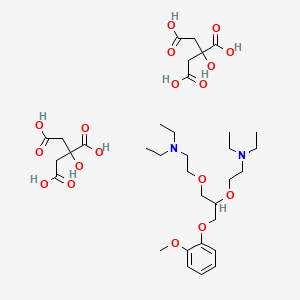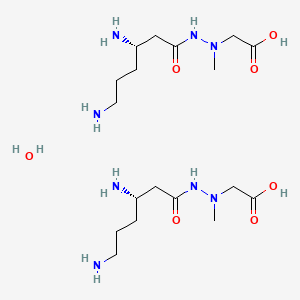![molecular formula C24H48N6O9 B1196747 4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide CAS No. 56824-15-8](/img/structure/B1196747.png)
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Micromonospora sagamiensis. It exhibits potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria. This compound is particularly effective against strains that have developed resistance to other antibiotics, making it a valuable tool in the fight against antimicrobial resistance .
準備方法
Synthetic Routes and Reaction Conditions
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is primarily produced through fermentation processes involving Micromonospora sagamiensis. The biosynthesis of haba-sagamicin involves several key steps, including the methylation of gentamicin C1a, which is catalyzed by S-adenosyl-L-methionine . The fermentation process is optimized by controlling the concentration of cells and the presence of specific intermediates and reagents .
Industrial Production Methods
Industrial production of haba-sagamicin involves large-scale fermentation using optimized strains of Micromonospora sagamiensis. The fermentation broth is then subjected to various purification steps, including filtration, centrifugation, and chromatography, to isolate and purify the antibiotic .
化学反応の分析
Types of Reactions
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at specific positions to form various intermediates.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving haba-sagamicin include S-adenosyl-L-methionine for methylation and various oxidizing and reducing agents for other modifications . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products
The major products formed from these reactions include various methylated and oxidized derivatives of haba-sagamicin, which can exhibit different levels of antibacterial activity .
科学的研究の応用
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide has a wide range of scientific research applications, including:
作用機序
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide exerts its antibacterial effects by binding to the ribosomes of bacterial cells, causing mistranscription of mRNA and inhibiting the production of essential proteins . This mechanism is similar to that of other aminoglycoside antibiotics, which disrupt protein synthesis and ultimately lead to bacterial cell death .
類似化合物との比較
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is structurally similar to other aminoglycoside antibiotics, such as gentamicin, tobramycin, and amikacin. it has unique features that distinguish it from these compounds:
Gentamicin: This compound is a methylated derivative of gentamicin C1a, which gives it different antibacterial properties.
Tobramycin: While both compounds are effective against Gram-negative bacteria, haba-sagamicin has a broader spectrum of activity.
Similar compounds include gentamicin, tobramycin, amikacin, and other aminoglycosides such as kanamycin and neomycin .
特性
CAS番号 |
56824-15-8 |
|---|---|
分子式 |
C24H48N6O9 |
分子量 |
564.7 g/mol |
IUPAC名 |
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C24H48N6O9/c1-24(35)10-36-23(17(33)20(24)29-3)39-19-14(30-21(34)15(31)6-7-25)8-13(27)18(16(19)32)38-22-12(26)5-4-11(37-22)9-28-2/h11-20,22-23,28-29,31-33,35H,4-10,25-27H2,1-3H3,(H,30,34) |
InChIキー |
QOMKODISDWOUPR-UHFFFAOYSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)NC(=O)C(CCN)O)O |
正規SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)NC(=O)C(CCN)O)O |
同義語 |
HABA-sagamicin N(1)-(4-amino-2-hydroxy-1-oxobutyl)sagamicin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



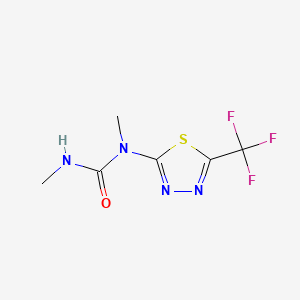
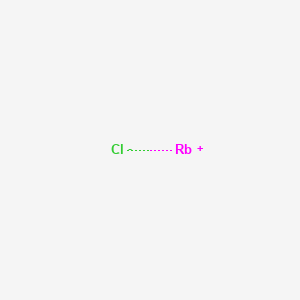
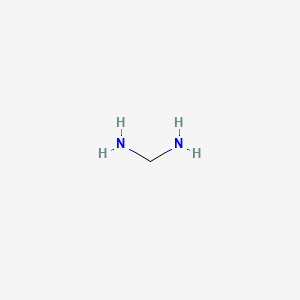
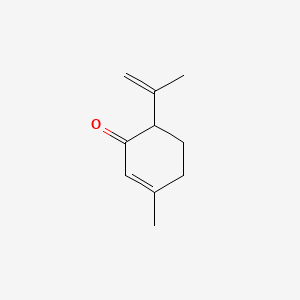
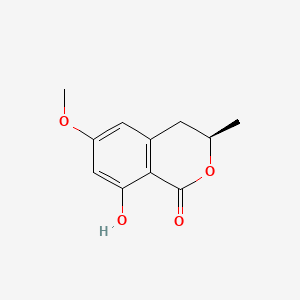
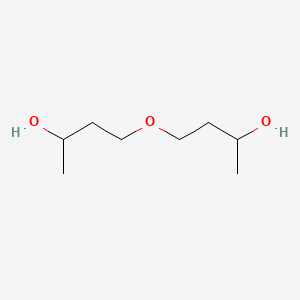
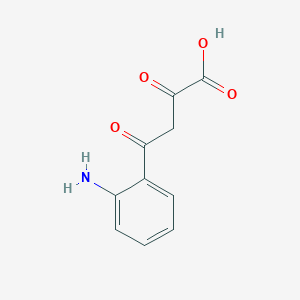
![perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone](/img/structure/B1196679.png)
